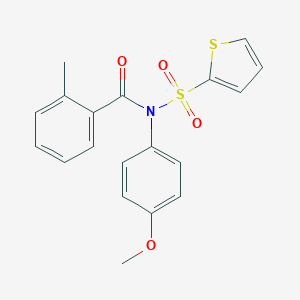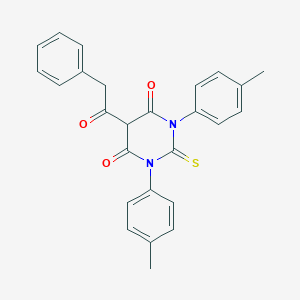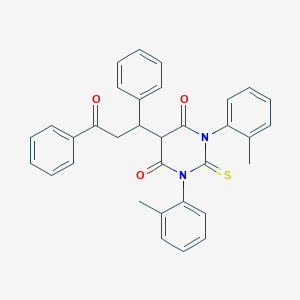
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-2-thiophenesulfonamide, commonly known as MBS, is a chemical compound that has been widely used in scientific research. MBS belongs to the class of sulfonamide compounds, which are known to have various biological activities. MBS has been extensively studied due to its potential applications in the field of medicine and biology. In
作用機序
The mechanism of action of MBS involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting carbonic anhydrase enzymes, MBS can affect various physiological processes, leading to its potential applications in the treatment of various diseases and disorders.
Biochemical and Physiological Effects:
MBS has been found to have various biochemical and physiological effects. MBS has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. MBS has also been found to have antibacterial properties and has been used to treat bacterial infections. Additionally, MBS has been shown to affect the regulation of acid-base balance and the transport of carbon dioxide in the body.
実験室実験の利点と制限
The use of MBS in lab experiments has several advantages. MBS is a highly efficient inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. MBS is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also some limitations to the use of MBS in lab experiments. MBS can be toxic at high concentrations, and its effects on other physiological processes are not well understood.
将来の方向性
For the study of MBS include the development of MBS-based drugs and the study of its effects on other physiological processes.
合成法
The synthesis of MBS involves the reaction of 2-methylbenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophene-2-sulfonyl chloride to yield MBS. This synthesis method has been reported in several scientific papers and has been found to be highly efficient.
科学的研究の応用
MBS has been widely used in scientific research due to its potential applications in the field of medicine and biology. MBS has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. MBS has been used to study the role of sulfonamide compounds in the treatment of various diseases and disorders. MBS has also been used as a tool to study the biological pathways and mechanisms involved in various physiological processes.
特性
分子式 |
C19H17NO4S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-methyl-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO4S2/c1-14-6-3-4-7-17(14)19(21)20(15-9-11-16(24-2)12-10-15)26(22,23)18-8-5-13-25-18/h3-13H,1-2H3 |
InChIキー |
NOCFDFQYZHBTNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
正規SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
